molecular formula C20H19N3O2 B1573845 TP 472

TP 472

Cat. No.: B1573845
M. Wt: 333.38
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Epigenetic Mechanisms in Disease Pathophysiology

Epigenetic dysregulation is a hallmark of many diseases. For instance, altered DNA methylation and histone modifications have been linked to neurodegeneration, memory loss, uncontrolled cell growth in tumors, and chronic inflammatory pathologies oxjournal.orgaginganddisease.org. Understanding the intricate ways in which epigenetic mechanisms contribute to disease pathophysiology provides critical insights for developing novel diagnostic and therapeutic strategies oxjournal.orgnih.govaginganddisease.org. The reversible nature of many epigenetic alterations makes the enzymes and proteins involved in these processes attractive targets for therapeutic intervention mdpi.com.

Overview of Bromodomain-Containing Proteins as Emerging Research Targets

Bromodomain-containing proteins (BCPs) are a class of epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues, primarily on histone proteins, but also on non-histone proteins cambridge.orgresearchgate.netmdpi.com. This recognition is mediated by a conserved structural motif called the bromodomain cambridge.orgmdpi.com. By binding to acetylated histones, BCPs can recruit other protein complexes, including chromatin remodelers and transcription factors, thereby influencing gene expression cambridge.orgresearchgate.netthesgc.org.

Due to their central role in chromatin function and gene regulation, BCPs have been implicated in the development and progression of a wide spectrum of diseases, including cancer, inflammatory, and neurological disorders cambridge.orgresearchgate.netmdpi.com. This has led to significant interest in targeting bromodomains for drug development cambridge.orgresearchgate.net. The discovery and characterization of small-molecule inhibitors targeting specific bromodomains have provided valuable tools for dissecting the biological functions of BCPs and evaluating their potential as therapeutic targets researchgate.netmdpi.com.

Identification and Academic Significance of TP 472 as a BRD7/9 Chemical Probe

This compound is a small molecule that has gained prominence in chemical biology and epigenetic research as a selective chemical probe for bromodomain-containing proteins 7 and 9 (BRD7 and BRD9) thesgc.orgtocris.commedchemexpress.comrndsystems.comsigmaaldrich.comcaymanchem.com. Developed through a collaborative effort between Takeda and the Structural Genomics Consortium (SGC), this compound represents a distinct chemotype compared to previously available BRD9/7 probes thesgc.orgsigmaaldrich.com.

The academic significance of this compound lies in its utility as a tool to investigate the biological roles of BRD7 and BRD9, two highly homologous bromodomain-containing proteins thesgc.org. BRD9 is reported to be a component of the SWI/SNF (switch/sucrose non-fermentable) BAF complex, involved in chromatin remodeling and transcription control, although its precise biological role is not fully understood thesgc.org. BRD7 is a component of the SWI/SNF PBAF complex and has been proposed as a tumor suppressor thesgc.org.

This compound exhibits potent binding affinity for both BRD9 and BRD7, with reported dissociation constant (Kd) values of 33 nM for BRD9 and 340 nM for BRD7, determined by isothermal titration calorimetry (ITC) thesgc.orgtocris.commedchemexpress.comrndsystems.comsigmaaldrich.comcaymanchem.com. It demonstrates significant selectivity, showing greater than 30-fold selectivity for BRD9 over most other bromodomain family members, with the exception of BRD7 thesgc.orgtocris.commedchemexpress.comrndsystems.comsigmaaldrich.comcaymanchem.com. This compound is cell-permeable and has shown activity in vivo, making it suitable for cellular and in vivo applications thesgc.orgtocris.comrndsystems.com. A structurally similar negative control, TP-472N, is also available, which is inactive against BRD9 and other bromodomains, providing a crucial tool for control experiments in research studies thesgc.orgtocris.comrndsystems.comsigmaaldrich.combiorxiv.org.

The availability of this compound has facilitated research into the specific functions of BRD7 and BRD9 in various biological contexts, including cancer nih.govnih.govresearchgate.netnih.gov. Studies utilizing this compound have contributed to understanding how inhibiting these bromodomains impacts gene expression, cellular processes like proliferation and apoptosis, and ultimately disease progression nih.govnih.govresearchgate.netnih.gov.

Key Properties of this compound

Here is a summary of key properties of this compound based on the search results:

PropertyValueSource
Molecular Weight333.38 tocris.comrndsystems.comsigmaaldrich.combio-techne.com
FormulaC₂₀H₁₉N₃O₂ tocris.comrndsystems.comsigmaaldrich.comcaymanchem.com
CAS Number2079895-62-6 tocris.comrndsystems.comsigmaaldrich.comcaymanchem.com
Purity (HPLC)≥98% tocris.comrndsystems.comsigmaaldrich.combio-techne.com
BRD9 Kd (ITC)33 nM thesgc.orgtocris.commedchemexpress.comrndsystems.comsigmaaldrich.comcaymanchem.com
BRD7 Kd (ITC)340 nM thesgc.orgtocris.commedchemexpress.comrndsystems.comsigmaaldrich.comcaymanchem.com
BRD9 EC50 (NanoBRET)320 nM thesgc.orgcaymanchem.com
Selectivity>30-fold over other bromodomains (except BRD7) thesgc.orgtocris.commedchemexpress.comrndsystems.comsigmaaldrich.comcaymanchem.com
Cell PermeabilityYes tocris.comrndsystems.com
In vivo ActivityYes thesgc.orgrndsystems.comsigmaaldrich.com

Interactive Table: Selectivity Profile of this compound

While a comprehensive selectivity profile against all bromodomains isn't explicitly provided in a single table within the search results, the recurring statement of >30-fold selectivity for BRD9 over other bromodomains (except BRD7) is a key finding thesgc.orgtocris.commedchemexpress.comrndsystems.comsigmaaldrich.comcaymanchem.com. Some off-target binding to other proteins at higher concentrations has been noted in specific screening contexts thesgc.orgbiorxiv.orgacs.org. For instance, TP-472 showed some binding to Adenosine A1 receptor, Benzodiazepine receptor, PDE2A1, PDE3A, and PDE4D2 in a diversity profile screen at 10 µM, although the inhibition was less than 50% thesgc.org. Additionally, TP-472 has been identified as potentially inhibiting the efflux transporter ABCG2 at higher concentrations, which could contribute to off-target effects in certain cellular assays biorxiv.orgacs.orgresearchgate.net.

Target Family/ProteinAffinity/Activity (Examples)NotesSource(s)
BRD9Kd = 33 nM, EC50 = 320 nMPrimary target, high potency thesgc.orgtocris.commedchemexpress.comrndsystems.comsigmaaldrich.comcaymanchem.com
BRD7Kd = 340 nMHighly homologous, also targeted thesgc.orgtocris.commedchemexpress.comrndsystems.comsigmaaldrich.comcaymanchem.com
Other Bromodomains>30-fold less potent than BRD9Generally selective thesgc.orgtocris.commedchemexpress.comrndsystems.comsigmaaldrich.comcaymanchem.com
Adenosine A1 receptor14% inhibition at 10 µMObserved in diversity screen thesgc.org
Benzodiazepine receptor47% inhibition at 10 µMObserved in diversity screen thesgc.org
ABCG2Potential inhibitionObserved in combinatorial screens, potential off-target effect biorxiv.orgacs.orgresearchgate.net

Detailed Research Findings

Research utilizing this compound has provided valuable insights into the functional roles of BRD7 and BRD9. For example, studies in melanoma have shown that this compound can block tumor growth in cell cultures and mouse models nih.govnih.gov. Mechanistically, this compound treatment in melanoma cells has been shown to downregulate genes encoding extracellular matrix (ECM) proteins, including integrins, collagens, and fibronectins, which are involved in cancer cell growth and proliferation nih.govnih.govresearchgate.net. This compound treatment also upregulated pro-apoptotic genes, contributing to the inhibition of melanoma growth nih.govnih.govresearchgate.net. BRD7 has been found to be overexpressed in melanoma patient samples and is associated with poor prognosis nih.govnih.gov.

In uterine leiomyosarcoma (uLMS), BRD9 has been found to be aberrantly overexpressed. researchgate.netnih.gov. Inhibition of BRD9 using this compound suppressed uLMS cell proliferation by inducing apoptosis and cell cycle arrest researchgate.netnih.gov. RNA-seq analysis of this compound-treated uLMS cells revealed alterations in critical pathways, including interferon-alpha response, KRAS signaling, MYC targets, TNF-a signaling via NFkB, and MTORC1 signaling nih.gov. These findings suggest that targeting BRD9 with inhibitors like this compound could be a potential strategy for treating aggressive uterine cancer nih.gov.

This compound has also been used in chemical epigenetic screens to identify regulators of anticancer drug response biorxiv.orgacs.orgresearchgate.net. In one such screen, this compound was identified as one of several epigenetic probes that significantly potentiated the cytotoxicity of TAK-243, a UBA1 inhibitor biorxiv.orgacs.orgresearchgate.net. This potentiation was linked to the inhibition of the efflux transporter ABCG2 by this compound, highlighting a potential off-target effect that is important to consider when interpreting results from cellular assays biorxiv.orgacs.orgresearchgate.net.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.38

Synonyms

3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide

Origin of Product

United States

Molecular and Biological Characterization of Tp 472

Chemical Structure and Design Considerations

TP-472 has the formal name 3-(6-acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methyl-benzamide. caymanchem.comtocris.comcaymanchem.com Its molecular formula is C₂₀H₁₉N₃O₂ and it has a molecular weight of 333.38 g/mol . sigmaaldrich.comcaymanchem.comtocris.comcaymanchem.comadooq.combioscience.co.uk The compound is typically supplied as a solid, white to beige powder. sigmaaldrich.comcaymanchem.com It is soluble in organic solvents such as DMSO. sigmaaldrich.comcaymanchem.comtocris.comcaymanchem.comrndsystems.comglpbio.com

The design of TP-472 aimed to create a selective inhibitor for BRD9 and BRD7. thesgc.orgsigmaaldrich.commedchemexpress.com It is noted as being of a different chemotype than earlier BRD9/7 probes. thesgc.orgsigmaaldrich.com A structurally similar negative control, TP-472N, is also available, which is reported to be inactive against bromodomains, including BRD9, at concentrations up to 20 µM. thesgc.orgsigmaaldrich.com This negative control is a valuable tool for validating the on-target effects of TP-472 in biological experiments. thesgc.orgsigmaaldrich.com

The chemical structure of TP-472 can be represented by the canonical SMILES string: O=C(C)C1=CC(C2=CC(C(NC3CC3)=O)=CC=C2C)=C4N=CC=CN41. sigmaaldrich.comcaymanchem.comglpbio.comsynhet.com The InChI key is RPBMXJHQYJLPDN-UHFFFAOYSA-N. sigmaaldrich.comcaymanchem.comsynhet.comguidetopharmacology.org

Selective Affinity and Engagement with Bromodomain Targets

TP-472 functions as a potent and selective inhibitor of the bromodomains of BRD9 and BRD7. caymanchem.comadooq.comrndsystems.commedchemexpress.comrndsystems.com Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone and non-histone proteins, playing key roles in chromatin remodeling and gene regulation. BRD9 and BRD7 are components of SWI/SNF chromatin remodeling complexes. thesgc.org

Dissociation Constants (Kd) for BRD9 and BRD7

Binding affinity is commonly quantified by the dissociation constant (Kd), which represents the concentration of ligand at which half of the target protein is bound. TP-472 demonstrates high affinity for both BRD9 and BRD7 bromodomains, albeit with a preference for BRD9. caymanchem.comadooq.comrndsystems.commedchemexpress.comrndsystems.com

Experimental data determined by isothermal titration calorimetry (ITC) show that TP-472 has a Kd of 33 nM for BRD9. thesgc.orgsigmaaldrich.comcaymanchem.comcaymanchem.comadooq.comrndsystems.comglpbio.commedchemexpress.comrndsystems.comeubopen.org For BRD7, the Kd is reported as 340 nM by ITC. thesgc.orgcaymanchem.comcaymanchem.comadooq.comrndsystems.comglpbio.commedchemexpress.comrndsystems.comeubopen.org An EC50 value of 320 nM in a BRD9 NanoBRET assay has also been reported, indicating cellular target engagement. thesgc.orgcaymanchem.comcaymanchem.comglpbio.com

The affinity data are summarized in the table below:

TargetAssay MethodDissociation Constant (Kd)
BRD9ITC33 nM
BRD7ITC340 nM
BRD9NanoBRET320 nM (EC50)

Selectivity Profile Across the Bromodomain Family

A crucial aspect of characterizing a chemical probe is its selectivity profile across related protein families. TP-472 exhibits significant selectivity for BRD9 over most other members of the bromodomain family. caymanchem.comadooq.comrndsystems.commedchemexpress.comrndsystems.com It is reported to have greater than 30-fold selectivity for BRD9 compared to other bromodomains, with the exception of the highly homologous BRD7. thesgc.orgcaymanchem.comcaymanchem.comadooq.comrndsystems.comglpbio.commedchemexpress.comrndsystems.com This indicates that while it potently inhibits BRD9, it also has considerable affinity for BRD7. thesgc.orgcaymanchem.comadooq.comrndsystems.commedchemexpress.comrndsystems.com

Further selectivity screening against a panel of receptors, ion channels, and enzymes at a concentration of 10 µM showed limited binding, with inhibition or stimulation below 50% for most targets tested. thesgc.org Some observed interactions included minor binding to Adenosine A1 receptor (14%), Benzodiazepine receptor (47%), PDE2A1 (h) (25%), PDE3A (h) (48%), and PDE4D2 (h) (28%). thesgc.org The negative control TP-472N showed minimal binding in this diversity profile. thesgc.org

Ligand-Protein Interaction Analysis

Understanding how TP-472 interacts with its target bromodomains at the atomic level is essential for comprehending its mechanism of action and informing future design efforts. This involves both computational predictions and experimental validation.

In Silico Docking and Binding Site Predictions

While specific detailed in silico docking studies for TP-472 were not extensively detailed in the search results, the design of selective bromodomain inhibitors often utilizes computational approaches like in silico docking to predict binding poses and assess interactions within the bromodomain acetyl-lysine binding pocket. nih.gov These studies can help identify key residues involved in binding and explain observed affinity and selectivity differences between closely related targets like BRD9 and BRD7. nih.gov Crystal structures of bromodomains, including BRD7 bound to TP472, are available and provide direct information about the binding mode. rcsb.org These structures can be used to validate in silico predictions and provide a basis for structure-based drug design. nih.govrcsb.org

Biophysical Characterization of Target Engagement

Biophysical techniques are critical for experimentally verifying and quantifying the interaction between a ligand and its target protein in solution or in cells. Methods such as isothermal titration calorimetry (ITC) and NanoBRET assays have been used to characterize the binding of TP-472 to BRD9 and BRD7. thesgc.orgcaymanchem.comcaymanchem.comglpbio.comeubopen.org

ITC is a label-free technique that directly measures the heat changes associated with molecular binding events, providing thermodynamic parameters including Kd, enthalpy (ΔH), and entropy (ΔS) of binding. The reported Kd values for TP-472 binding to BRD9 (33 nM) and BRD7 (340 nM) were determined using ITC. thesgc.orgsigmaaldrich.comcaymanchem.comcaymanchem.comadooq.comrndsystems.comglpbio.commedchemexpress.comrndsystems.comeubopen.org

NanoBRET (Nano Luciferase - Förster Resonance Energy Transfer) is a proximity-based assay that can measure target engagement in live cells. The reported EC50 of 320 nM for BRD9 in a NanoBRET assay indicates that TP-472 engages with BRD9 in a cellular context. thesgc.orgcaymanchem.comcaymanchem.comglpbio.com

X-ray crystallography is another powerful biophysical technique that provides high-resolution three-dimensional structures of protein-ligand complexes. The crystal structure of human BRD7 bromodomain bound to TP472 (PDB ID: 6V16) has been determined at a resolution of 1.90 Å. rcsb.org This structure visually confirms the binding of TP-472 to BRD7 and reveals the specific interactions between the compound and residues within the BRD7 binding pocket, offering a structural basis for its affinity and selectivity. nih.govrcsb.org Such structural information is invaluable for understanding the molecular basis of inhibition and guiding the design of improved inhibitors. nih.govrcsb.org Other biophysical techniques like Differential Scanning Fluorimetry (DSF), MicroScale Thermophoresis (MST), and Surface Plasmon Resonance (SPR) are commonly used in drug discovery to assess protein stability, binding affinity, and kinetics, and could potentially be applied to further characterize TP-472 interactions. scilifelab.seppscreeningcentre.comproteros.comselvita.comnih.gov

Synthetic Approaches and Structure Activity Relationship Sar Studies of Tp 472

General Synthetic Tractability and Probe Development Strategies

TP-472 is a potent and selective chemical probe targeting the bromodomains of BRD9 and BRD7. rsc.orgthesgc.org Its development was a collaborative effort between Takeda and the Structural Genomics Consortium (SGC). thesgc.org The core chemical structure of TP-472 is a pyrrolo[1,2-a]pyrimidine (B7980946) scaffold. rsc.orgnih.gov This heterocyclic system is recognized for its synthetic tractability, allowing for the generation of analogues to explore the structure-activity relationship (SAR) and develop highly selective probes. thesgc.org

The development strategy for probes like TP-472 often involves the identification of a promising chemical scaffold, followed by systematic modifications to optimize potency, selectivity, and cell permeability. A key aspect of this strategy is the co-development of a structurally similar but biologically inactive negative control compound. thesgc.org In the case of TP-472, this corresponding negative control is TP-472N. thesgc.org The availability of such a pair of compounds is crucial for validating on-target effects in cellular assays. thesgc.org TP-472 is noted to be of a different chemotype compared to previously available BRD9/7 probes, offering a distinct tool for studying the biology of these proteins. thesgc.org

Exploration of TP-472 Analogues and Derivatives

While a detailed library of TP-472 analogues is not extensively published in peer-reviewed literature, the existence of the negative control, TP-472N, provides direct insight into the exploration of derivatives. thesgc.org The structural differences between TP-472 and TP-472N highlight the specific chemical modifications that were investigated to understand the key determinants of activity.

The core pyrrolo[1,2-a]pyrimidine structure is a versatile scaffold that allows for substitutions at multiple positions. Medicinal chemistry campaigns involving similar heterocyclic cores typically explore modifications to the groups responsible for key binding interactions, as well as peripheral substituents that can influence properties like solubility, metabolic stability, and selectivity. The primary published example of a direct analogue is TP-472N, which was designed to be inactive against the target protein. thesgc.org

Structure-Activity Relationship (SAR) Investigations

The SAR for TP-472 can be elucidated by examining its structure, its binding affinity for BRD9 and BRD7, and by comparing it to its inactive analogue, TP-472N.

The chemical structure of TP-472 reveals several key features essential for its inhibitory activity. The pyrrolo[1,2-a]pyrimidine core serves as the main scaffold, positioning the other functional groups in the correct orientation to interact with the binding pocket of the bromodomain. A critical feature of TP-472 is the methyl ketone group, which acts as a bioisostere for the acetylated lysine (B10760008) (KAc) that bromodomains naturally recognize. rsc.org This group is crucial for forming a key hydrogen bond with a conserved asparagine residue within the bromodomain binding pocket.

Furthermore, the substituted phenyl ring system contributes to the binding affinity through hydrophobic and van der Waals interactions with non-polar residues in the binding site. The specific substitution pattern on this ring system is vital for achieving high potency and selectivity.

TP-472 exhibits high potency for BRD9 with a dissociation constant (Kd) of 33 nM and a 10-fold lower potency for BRD7 (Kd = 340 nM). rsc.org It demonstrates over 30-fold selectivity for BRD9 over other bromodomain family members, with the exception of BRD7. rsc.org

The importance of the specific chemical moieties of TP-472 is underscored by the inactivity of its negative control, TP-472N. A direct comparison of their chemical structures reveals the modifications responsible for the loss of affinity.

Interactive Data Table: Binding Affinities of TP-472 and TP-472N

CompoundTargetKd (nM)
TP-472BRD933
TP-472BRD7340
TP-472NBRD9>20,000

This table illustrates the high-affinity binding of TP-472 to BRD9 and BRD7, and the significantly reduced affinity of its negative control, TP-472N.

The development of a structurally related negative control is a cornerstone of rigorous chemical probe-based research. TP-472N serves this purpose for TP-472. thesgc.org It is designed to be as structurally similar as possible to the active probe but lacks the key interactions necessary for target binding, resulting in a significant loss of potency (Kd for BRD9 > 20 µM). rsc.org

The primary structural difference between TP-472 and TP-472N lies in the substituent on the phenyl ring attached to the pyrrolo[1,2-a]pyrimidine core. In TP-472, this is a substituted phenyl ring bearing a cyclopropyl (B3062369) amide group, whereas in TP-472N, this is replaced by a phenyl group with a cyclopropylmethoxy substituent. This seemingly minor alteration completely abrogates the binding to BRD9. This highlights the critical role of the cyclopropyl amide moiety in the binding of TP-472 to its target bromodomains.

The utility of TP-472N is in its use as a control in cellular experiments to distinguish on-target effects of TP-472 from potential off-target or non-specific effects. By demonstrating that a biological phenotype is observed with TP-472 but not with the inactive TP-472N, researchers can more confidently attribute the observed effects to the inhibition of BRD9 and/or BRD7.

Mechanistic Elucidation of Tp 472 Induced Biological Effects

Transcriptomic and Gene Expression Modulation

Studies employing transcriptome-wide analysis have revealed that TP 472 treatment significantly alters the gene expression profile in treated cells. nih.govnih.govnih.govresearchgate.net This modulation of gene expression is considered a key mechanism underlying the biological effects observed with this compound.

Regulation of Extracellular Matrix (ECM) Gene Expression (e.g., Integrins, Collagens, Fibronectins)

Transcriptome profiling has demonstrated that this compound treatment leads to the downregulation of genes encoding various extracellular matrix (ECM) proteins. nih.govsemanticscholar.org This includes key components such as integrins, collagens, and fibronectins. nih.govsemanticscholar.org Reactome-based functional pathway analyses indicate that many of these downregulated ECM proteins are involved in interactions crucial for processes like cancer cell growth and proliferation. nih.govsemanticscholar.org

Induction of Pro-Apoptotic Gene Signatures (e.g., BAX, MDM2, CDKN1A)

In addition to downregulating ECM genes, this compound treatment has been shown to upregulate several pro-apoptotic genes. nih.govnih.gov These genes are associated with pathways that promote programmed cell death. nih.gov Examples of pro-apoptotic genes found to be upregulated include BAX and CDKN1A (encoding p21). nih.govnih.gov Reactome-based functional pathway analysis has revealed an upregulation of genes associated with the p53 pathway and apoptosis following this compound treatment. nih.gov

Differential Gene Expression Profiling in Cellular Models (e.g., RNA-seq Analysis)

Comparative RNA sequencing (RNA-seq) analysis has been a crucial tool in elucidating the mechanistic basis of this compound's effects. nih.govnih.govresearchgate.netresearchgate.net Studies in cellular models, such as melanoma A375 cells and uLMS cells, have utilized RNA-seq to identify the distinct alterations in the transcriptome induced by this compound treatment. nih.govnih.govnih.govresearchgate.netsemanticscholar.orgresearchgate.net For instance, RNA-seq analysis of A375 cells treated with this compound revealed the upregulation of 932 genes and downregulation of 1063 genes at specific concentrations. nih.gov Bioinformatics analysis of RNA-seq data from this compound-treated uLMS cells also distinctly altered the transcriptome. nih.govnih.govresearchgate.netresearchgate.net

Table 1: Summary of Differential Gene Expression upon this compound Treatment

Gene CategoryEffect of this compound TreatmentExamples of Genes MentionedCellular Model(s) Studied
ECM GenesDownregulationIntegrins, Collagens, Fibronectins, MetalloproteinsMelanoma (A375) nih.govsemanticscholar.org
Pro-Apoptotic GenesUpregulationBAX, CDKN1A, GADD45BMelanoma (A375) nih.gov
Overall Gene ExpressionAltered Profile932 genes upregulated, 1063 genes downregulated (at specific concentrations)Melanoma (A375) nih.gov

(Note: In an interactive format, clicking on a gene category or cellular model could potentially link to more detailed data or related studies.)

Impact on Cellular Signaling Pathways

This compound's influence extends to the modulation of several key cellular signaling pathways that are often dysregulated in disease states. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Gene set enrichment analysis and other bioinformatics approaches applied to transcriptomic data have identified these affected pathways. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Alteration of KRAS Signaling, MYC Targets, and MTORC1 Pathways

Gene set enrichment analysis has identified significant alterations in critical pathways such as KRAS signaling, MYC targets, and MTORC1 signaling upon BRD9 inhibition by this compound. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net These pathways are known to play significant roles in cell growth, proliferation, and survival. aacrjournals.org The modulation of these pathways by this compound suggests a mechanism by which it exerts its biological effects. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Modulation of TNF-alpha Signaling via NFkB

This compound treatment has also been shown to alter TNF-alpha signaling via NFkB. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net TNF-alpha is a pro-inflammatory cytokine that can activate NF-kB, MAPK, and PI3K/AKT pathways, influencing various cellular processes including proliferation and apoptosis. nih.govstemcell.comfrontiersin.orgbioscientifica.com The observed modulation of this pathway by this compound indicates its potential to impact inflammatory responses and cell fate decisions mediated through TNF-alpha and NFkB. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Table 2: Cellular Signaling Pathways Altered by this compound Treatment

Signaling PathwayEffect of this compound TreatmentBasis of Identification
KRAS signalingAlteredGene set enrichment analysis nih.govnih.govresearchgate.netresearchgate.netresearchgate.net
MYC targetsAlteredGene set enrichment analysis nih.govnih.govresearchgate.netresearchgate.netresearchgate.net
MTORC1 signalingAlteredGene set enrichment analysis nih.govnih.govresearchgate.netresearchgate.netresearchgate.net
TNF-alpha signaling via NFkBAlteredGene set enrichment analysis nih.govnih.govresearchgate.netresearchgate.netresearchgate.net
Hedgehog pathway (GLI1/2)Downregulated expressionExperimental observation nih.govresearchgate.net

(Note: In an interactive format, clicking on a pathway name could potentially display more detailed information about the specific alterations observed.)

Inhibition of Hedgehog Pathway Components (e.g., GLI1, GLI2)

The Hedgehog (HH) signaling pathway is a critical regulator of cellular processes during development and its aberrant activation is frequently implicated in tumorigenesis. Key downstream effectors of the HH pathway are the GLI family of transcription factors, particularly GLI1 and GLI2, which function as transcriptional activators regulating the expression of HH target genes. orpha.netwikipedia.org

Studies investigating the mechanistic action of this compound have revealed an influence on the Hedgehog pathway. Inhibition of BRD9 by this compound has been shown to lead to the downregulation of GLI1 and GLI2 expression. orpha.net This suggests a link between BRD9 activity and the regulation of these key Hedgehog pathway components. In one study focusing on uterine leiomyosarcoma (uLMS) cells, the SHH pathway was identified as a prominent pathway affected by this compound treatment. orpha.net The observed decrease in GLI1 and GLI2 expression following this compound treatment indicates that the compound can inhibit the Hedgehog pathway by impacting these crucial transcription factors. Targeting the activity of GLI proteins represents a therapeutic strategy to suppress both canonical and non-canonical activation of the HH pathway.

Effects on AKT Expression and Related Pathways

The AKT protein kinase family, also known as Protein Kinase B (PKB), plays a central role in the PI3K/AKT/mTOR signaling pathway, which is fundamental to regulating cellular survival, growth, and metabolism. The AKT family consists of three isoforms: AKT1, AKT2, and AKT3. Activation of AKT typically involves phosphorylation at specific serine and threonine residues, such as T308 and S473 in AKT1, S474 in AKT2, and S472 in AKT3, which is necessary for maximal kinase activity. Dysregulation and over-activation of AKT pathways are commonly observed in various cancers.

Research into the effects of this compound on cellular signaling pathways has demonstrated an impact on AKT expression. In studies involving uLMS cells, treatment with this compound resulted in a marked decrease in the expression of AKT. Specifically, a significant reduction in AKT2 expression was observed following this compound treatment. This finding suggests that this compound, as a BRD9/7 inhibitor, can influence the expression levels of key components within the PI3K/AKT signaling network. The PI3K/AKT pathway is known to interact with other significant cellular pathways, including the RAS-ERK and mTOR pathways. Further supporting a link between BRD9 inhibition and the AKT pathway, another BRD9 inhibitor, I-BRD9, was shown to suppress the PI3K-AKT pathway in gallbladder cancer cells.

Preclinical Research Applications and Biological Efficacy of Tp 472

In Vitro Studies in Disease Models

In vitro research has provided insights into the direct effects of TP-472 on cancer cells in a controlled laboratory environment.

Efficacy in Melanoma Cell Lines (e.g., BRAF Mutant)

TP-472 has demonstrated efficacy in inhibiting the growth and survival of melanoma cell lines. Chemical genetic screening identified TP-472 as a potent inhibitor of melanoma cell growth in both short-term and long-term survival assays. nih.govresearchgate.net Specifically, TP-472 effectively inhibited the survival of multiple BRAF mutant melanoma cell lines, such as M14 and SKMEL-28, at concentrations of 5 and 10 µM. researchgate.net This suggests its potential relevance in targeting melanomas with this common genetic alteration.

Antiproliferative Effects in Uterine Leiomyosarcoma (uLMS) Cell Lines

Studies have shown that TP-472 exerts antiproliferative effects on uterine leiomyosarcoma (uLMS) cell lines. nih.govresearchgate.netnih.gov Inhibition of BRD9 using TP-472 suppressed the proliferation of uLMS cells, including the SK-UT-1 and MES-SA cell lines, in a dose-dependent manner after 48 hours of treatment with dose ranges from 1–25 µM. nih.gov This indicates that targeting BRD9 with TP-472 could be a strategy to inhibit uLMS cell growth. nih.govresearchgate.net

Induction of Cell Cycle Arrest and Apoptosis in Cultured Cells

A key mechanism by which TP-472 exerts its effects is through the induction of cell cycle arrest and apoptosis (programmed cell death) in cultured cancer cells. nih.govnih.govresearchgate.netresearchgate.netnih.govdntb.gov.ua In uLMS cells, TP-472 treatment induced cell cycle arrest and apoptosis. nih.govresearchgate.netnih.govdntb.gov.ua Mechanistically, TP-472 treatment significantly decreased the protein levels of BCL-2, a protein that promotes cell survival and inhibits apoptosis, in SK-UT-1 cells in a dose-dependent manner. nih.gov In melanoma cells, TP-472 treatment upregulated several pro-apoptotic genes, including BAX, CDKN1A, GADD45A, and GADD45B, which are known to play essential roles in apoptosis and tumor growth suppression. nih.gov

In Vivo Studies in Xenograft and Animal Models

Beyond in vitro studies, preclinical research has extended to in vivo models to evaluate the effects of TP-472 in a more complex biological system.

Inhibition of Tumor Growth in Melanoma Xenograft Models

TP-472 has demonstrated the ability to inhibit tumor growth in in vivo melanoma xenograft models. nih.govresearchgate.net In a mouse xenograft model using A375-MA2 melanoma cells injected subcutaneously into NSG mice, treatment with TP-472 significantly inhibited subcutaneous tumor growth compared to vehicle control. nih.govresearchgate.net These results confirm that TP-472 can effectively block melanoma tumor growth in vivo. nih.govresearchgate.net

Systemic Biological Responses in Preclinical Animal Models (excluding safety/adverse effects)

In preclinical animal models, studies have also investigated the systemic biological responses to TP-472 treatment, focusing on its impact on disease progression and related biological pathways. In melanoma models, TP-472 treatment was found to downregulate genes encoding various extracellular matrix (ECM) proteins, such as integrins, collagens, and fibronectins. nih.govresearchgate.net Reactome-based functional pathway analyses revealed that many of these ECM proteins are involved in interactions required for cancer cell growth and proliferation. nih.govresearchgate.net TP-472 also suppressed the migratory and invasive capacity of melanoma cells in vitro, suggesting a potential to inhibit metastasis. nih.gov In uLMS cells, bioinformatics analysis of RNA-seq data revealed that TP-472 treatment distinctly altered the transcriptome, impacting critical pathways including interferon-alpha response, KRAS signaling, MYC targets, TNF-a signaling via NFkB, and MTORC1 signaling. nih.govresearchgate.net Gene correlation network analysis identified enriched modules related to the cell cycle and apoptosis. nih.govresearchgate.net TP-472-induced BRD9 inhibition may also alter the uLMS cell transcriptome by reprogramming the oncogenic epigenome and inducing miRNA-mediated gene regulation. nih.govresearchgate.net TP-472 treatment in uLMS cells also significantly decreased the expression of AKT and markedly reduced the expression of GLI1 and GLI2, suggesting inhibition of the Hedgehog pathway. nih.gov

Combinatorial Research and Off-Target Pathway Analysis

Preclinical studies involving TP 472 have explored its potential in combination therapies and investigated off-target mechanisms that contribute to its biological effects.

Synergistic Effects with Other Anticancer Agents (e.g., TAK-243)

This compound has been shown to significantly potentiate the cytotoxicity of TAK-243, a first-in-class inhibitor of the ubiquitin-activating enzyme UBA1 biorxiv.orgnih.gov. A combinatorial screen identified TP-472 among several epigenetic probes that enhanced TAK-243's effects in various cell lines biorxiv.orgnih.govbiorxiv.org. This potentiation was observed across cell lines of different origins, suggesting it was not cancer-specific biorxiv.org.

In RPMI 8226 cells, a concentration of 250 nM of TAK-243 alone did not significantly affect viability, but when combined with epigenetic probes like TP-472, it led to a concentration-dependent reduction in viability biorxiv.orgresearchgate.net. This synergistic effect was associated with reduced ubiquitylation and the induction of apoptosis biorxiv.orgnih.gov.

Investigation of Efflux Transporter Inhibition (e.g., ABCG2) as an Off-Target Mechanism

Mechanistic investigations revealed that the potentiation of TAK-243 cytotoxicity by epigenetic probes, including TP-472, was mediated by an off-target inhibition of the efflux transporter ATP-binding cassette subfamily G member 2 (ABCG2) biorxiv.orgnih.govresearchgate.net. This inhibition occurred without inducing significant changes in the ubiquitylation pathways or ABCG2 expression levels biorxiv.orgnih.govresearchgate.net.

Studies demonstrated that the identified chemical probes, including TP-472, induced rapid increases in intracellular TAK-243 concentrations biorxiv.org. This finding, along with the potentiation of cytotoxicity of other ABCG2 substrates like mitoxantrone (B413) and pevonedistat (B1684682) by these probes, supported the implication of ABCG2 as a target directly inhibited by these compounds biorxiv.orgbiorxiv.orgresearchgate.net. Docking analysis also suggested that these probes could potentially interact with ABCG2 biorxiv.orgnih.gov.

The potentiation of TAK-243 cytotoxicity by TP-472 and other probes was found to be a quantitative measure of their ABCG2-inhibitory activity biorxiv.orgnih.govresearchgate.net. This observation led to the development of a cell-based assay using TAK-243 and ABCG2-overexpressing cancer cell lines (such as A549 and RPMI 8226) to evaluate the ABCG2-inhibitory activity of novel compounds biorxiv.orgresearchgate.net.

Data Table: Potentiation of TAK-243 Cytotoxicity by TP-472 in RPMI 8226 Cells

CompoundTAK-243 ConcentrationTP-472 ConcentrationEffect on Cell Viability (Qualitative)Associated Mechanism
TAK-243 alone250 nM-No significant effectUBA1 inhibition
TAK-243 + TP-472250 nMIncreasing concentrationsConcentration-dependent reduction in viabilityPotentiation via ABCG2 inhibition

Advanced Methodologies in Tp 472 Research

High-Throughput Screening (HTS) in Probe Discovery

High-throughput screening has played a significant role in the identification of TP 472 as a promising research probe. In one study aimed at finding new therapeutic agents for melanoma, an unbiased chemical genetic screen was conducted using a library of epigenetic inhibitors. mdpi.comnih.gov This screening effort identified this compound, which targets BRD7/9, as the most potent inhibitor of melanoma cell growth in both short- and long-term survival assays, as well as in mouse models of melanoma tumor growth. mdpi.comnih.gov HTS allows for the rapid assessment of a large number of compounds against a specific biological target or phenotypic outcome, making it an essential tool in the early stages of drug discovery and chemical probe development.

Quantitative Biological Assays for Target Engagement and Functional Activity (e.g., NanoBRET, ITC)

Quantitative biological assays are crucial for confirming target engagement and evaluating the functional consequences of this compound binding. This compound is reported to be a potent BRD9/7 inhibitor with Kd values of 33 nM and 340 nM for BRD9 and BRD7, respectively, demonstrating over 30-fold selectivity for BRD9 over most other bromodomains. tocris.commedchemexpress.com

Cell-based assays, such as NanoBRET (Nano-luciferase-based Resonance Energy Transfer), have been utilized to assess the engagement of this compound with its targets in live cells. acs.orgnih.govub.eduresearchgate.net NanoBRET assays can quantitatively monitor alterations in protein-protein interactions (PPIs), which are often modulated by bromodomain inhibitors like this compound. biorxiv.org This technique relies on the proximity of a luciferase-tagged protein and a fluorescent protein or ligand attached to an interaction partner. biorxiv.org A decrease in BRET signal upon addition of this compound can indicate displacement of the tagged protein from its binding partner, thus confirming target engagement in a cellular context. This compound has shown submicromolar inhibitory activities in cell-based NanoBRET assays. acs.orgnih.gov

While the provided search results specifically mention NanoBRET in the context of this compound acs.orgnih.gov, other quantitative methods like Isothermal Titration Calorimetry (ITC) are also commonly used in bromodomain research to directly measure the thermodynamics of binding between a small molecule and a protein target. ITC provides detailed information on binding affinity, stoichiometry, enthalpy, and entropy, offering a comprehensive thermodynamic profile of the interaction. Although not explicitly detailed for this compound in the search results, ITC is a standard technique for characterizing the binding of inhibitors to bromodomains.

Bioinformatics and Computational Modeling in Data Analysis

Bioinformatics and computational modeling approaches are indispensable for analyzing the complex biological data generated in this compound research and gaining deeper insights into its mechanisms.

Gene Set Enrichment Analysis (GSEA) and Pathway Analysis

Gene Set Enrichment Analysis (GSEA) and other pathway analysis methods are widely applied to transcriptomic data to identify biological pathways and processes significantly affected by this compound treatment. nih.govnih.govresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netdntb.gov.uapathwaycommons.orgmdpi.comfrontiersin.org By evaluating the collective behavior of predefined sets of genes (gene sets) that are functionally related, GSEA can detect modest but coordinated changes in gene expression that may not be apparent when analyzing individual genes. pathwaycommons.orgfrontiersin.org

In studies investigating the effect of this compound on uterine leiomyosarcoma (uLMS) cells, bioinformatics analysis, including GSEA, revealed that this compound treatment distinctly altered the transcriptome. nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua Critical pathways identified as altered by BRD9 inhibition with TP-472 include interferon-alpha response, KRAS signaling, MYC targets, TNF-alpha signaling via NFkB, and MTORC1 signaling. nih.govresearchgate.netnih.govresearchgate.net Pathway analysis has also indicated that this compound impacts biological pathways related to cell cycle progression, inflammatory response, E2F targets, ECM deposition, and m6A reprogramming. researchgate.net In melanoma cells, Reactome-based functional pathway analyses showed that this compound treatment downregulates genes encoding extracellular matrix (ECM) proteins involved in cancer cell growth and proliferation. mdpi.comnih.gov

An example of altered pathways identified by GSEA in SK-UT-1 cells treated with TP-472 is shown below, based on the search results nih.gov:

Pathway NameEnrichment StatusNotes
Interferon-alpha ResponseAlteredIdentified by GSEA. nih.govresearchgate.netnih.govresearchgate.net
KRAS SignalingAlteredIdentified by GSEA. nih.govresearchgate.netnih.govresearchgate.net
MYC TargetsAlteredIdentified by GSEA. nih.govresearchgate.netnih.govresearchgate.net
TNF-alpha SignalingAlteredIdentified by GSEA. nih.govresearchgate.netnih.govresearchgate.net
MTORC1 SignalingAlteredIdentified by GSEA. nih.govresearchgate.netnih.govresearchgate.net
Cell Cycle ProgressionImpactedIdentified by transcriptomic analysis. researchgate.net
Inflammatory ResponseImpactedIdentified by transcriptomic analysis. researchgate.net
ECM DepositionImpactedIdentified by transcriptomic analysis. researchgate.net

Principal Component Analysis (PCA) for Transcriptomic Data

Principal Component Analysis (PCA) is a dimensionality reduction technique used to visualize and explore high-dimensional data, such as transcriptomic profiles. researchgate.netresearchgate.netmdpi.comnih.gov PCA helps to identify the primary sources of variation within a dataset and can reveal clustering patterns based on sample similarities. mdpi.comnih.gov

In the context of this compound research, PCA has been applied to RNA-sequencing data to assess the global impact of the compound on gene expression. nih.govresearchgate.netresearchgate.net For instance, PCA demonstrated that the expression pattern of uLMS cells treated with TP-472 clustered separately from the control group, indicating a distinct transcriptional response induced by the compound. nih.govresearchgate.netresearchgate.net This separation visually confirms the significant effect of this compound on the cellular transcriptome.

Future Research Trajectories and Translational Considerations for Tp 472

Identification of Novel Epigenetic and Non-Epigenetic Targets

TP-472 primarily targets the bromodomains BRD9 and BRD7, which are involved in epigenetic regulation tocris.comadooq.comsigmaaldrich.comguidetoimmunopharmacology.orgrsc.orgguidetopharmacology.org. Research has shown that TP-472 treatment can alter the transcriptome of cells, suggesting its influence extends beyond direct bromodomain binding to affect gene expression mdpi.commdpi.com. For instance, in melanoma cells, TP-472 treatment downregulated genes encoding various extracellular matrix (ECM) proteins, including integrins, collagens, and fibronectins mdpi.comnih.gov. It also upregulated pro-apoptotic genes such as BAX, MDM2, and CDKN1A in melanoma cells mdpi.commedchemexpress.com. In uterine leiomyosarcoma (uLMS) cells, TP-472 treatment significantly altered the transcriptome, affecting pathways including interferon-alpha response, KRAS signaling, MYC targets, TNF-a signaling via NFkB, and MTORC1 signaling mdpi.comresearchgate.net. Furthermore, analysis suggested that TP-472-induced BRD9 inhibition might reprogram the oncogenic epigenome and induce miRNA-mediated gene regulation in uLMS cells mdpi.comresearchgate.net. Future research could focus on comprehensively mapping the epigenetic landscape changes induced by TP-472, potentially revealing novel epigenetic targets or pathways indirectly affected by BRD9/7 inhibition. Exploring non-epigenetic targets modulated by TP-472's influence on gene expression or other cellular processes represents another avenue for future investigation.

Rational Design and Synthesis of Next-Generation Analogues with Improved Properties

TP-472 features a pyrrolo[1,2-a]pyrimidine (B7980946) scaffold and a methyl ketone as a KAc bioisostere rsc.org. It has been noted as having a different chemotype compared to previously available BRD9/7 probes rsc.orgthesgc.org. The development of a structurally similar negative control compound, TP-472N, has also been reported sigmaaldrich.comrsc.orgthesgc.org. Future research can leverage the structural information of TP-472 and its interaction with BRD9 and BRD7 to rationally design and synthesize next-generation analogues. This could involve modifying the existing scaffold or incorporating different chemical moieties to improve properties such as potency, selectivity for specific bromodomains (e.g., enhancing selectivity for BRD9 over BRD7 or vice versa, or improving selectivity against other bromodomains), pharmacokinetic profiles, or reduced off-target effects. The availability of a negative control facilitates the validation of the specificity of TP-472's biological effects and can aid in the design of analogues with improved target specificity sigmaaldrich.comrsc.orgthesgc.org. Studies on the synthesis of analogues of other compounds highlight various strategies that could potentially be applied, such as modifying functional groups or exploring different synthetic routes to access diverse chemical space around the TP-472 scaffold wgtn.ac.nznih.govresearchgate.netresearchgate.net.

Exploration of TP 472's Biological Activity in Diverse Disease Contexts

TP-472 has demonstrated promising biological activity, particularly in the context of cancer. It has been identified as a strong inhibitor of melanoma growth in both in vitro and in vivo models mdpi.comnih.govnih.gov. Mechanistically, it induces apoptosis and downregulates ECM proteins in melanoma cells mdpi.comnih.govmedchemexpress.com. BRD7, a target of TP-472, has been found to be overexpressed in melanoma patient samples and is associated with poor prognosis nih.gov. TP-472 has also shown dose-dependent inhibitory effects on the proliferation of uterine leiomyosarcoma (uLMS) cells by inducing apoptosis and cell cycle arrest mdpi.comresearchgate.net. BRD9 is aberrantly overexpressed in uLMS tissues and cell lines, suggesting it as a specific vulnerability in this cancer mdpi.comresearchgate.net. Beyond melanoma and uLMS, the role of bromodomain-containing proteins in various diseases, including other cancers, HIV infection, and inflammation, is an active area of research rsc.org. Given that aberrant regulation of epigenetic proteins is linked to numerous disease states, exploring the biological activity of TP-472 in diverse disease contexts where BRD9 or BRD7 are implicated, such as other solid tumors, hematological malignancies, or inflammatory conditions, represents a critical future research direction.

Integration of Multi-Omics Approaches for Deeper Mechanistic Insights

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, metabolomics, and other omics layers, are powerful tools for gaining deeper insights into the molecular mechanisms of disease and drug action dntb.gov.uanih.govembopress.org. Transcriptome-wide mRNA expression profiling has already been utilized to study the effects of TP-472 in melanoma and uLMS cells, revealing changes in gene expression related to ECM proteins, apoptosis, cell cycle, and various signaling pathways mdpi.commdpi.comnih.govresearchgate.net. Future research can integrate these transcriptomics findings with other omics datasets. For example, proteomic analysis could validate changes in protein levels corresponding to the observed mRNA alterations. Metabolomics could identify metabolic pathways affected by TP-472 treatment. The integration of these datasets using bioinformatics and systems biology approaches can help build comprehensive networks illustrating how TP-472 perturbs cellular processes at multiple levels, leading to its observed biological effects. This can reveal previously unknown mechanisms of action and identify potential biomarkers of response or resistance.

Methodological Advancements in Preclinical Efficacy Assessment

Preclinical studies are essential for evaluating the potential therapeutic efficacy of compounds like TP-472 before clinical translation cogem.netresearchgate.net. TP-472 has been assessed in melanoma xenograft mouse models, where it significantly inhibited subcutaneous tumor growth mdpi.comnih.govmedchemexpress.comnih.gov. Further studies using in vivo melanoma models of metastasis are needed to fully understand TP-472's role in this process mdpi.comnih.gov. Methodological advancements in preclinical efficacy assessment for TP-472 could involve the development and utilization of more complex and physiologically relevant models, such as patient-derived xenografts (PDXs) or organoids, which better recapitulate the heterogeneity and microenvironment of human tumors. Exploring different routes and schedules of administration in preclinical models can help optimize treatment strategies. Furthermore, incorporating advanced imaging techniques and non-invasive biomarkers into preclinical studies can provide real-time monitoring of tumor response and drug distribution. Assessing TP-472 in combination with other therapeutic agents in preclinical models is also crucial, given the increasing trend towards combination therapies in cancer treatment nih.govfrontiersin.org.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing TP 472, and how can researchers ensure reproducibility?

  • This compound synthesis typically involves multi-step organic reactions, such as nucleophilic substitutions or catalytic cross-couplings. Reproducibility requires strict adherence to protocols, including precise stoichiometric ratios, temperature control, and inert atmospheric conditions. Detailed experimental logs and validation via spectroscopy (e.g., NMR, HPLC) are critical .
  • Methodological Tip: Include step-by-step procedures in supplementary materials, with raw data for key intermediates (e.g., yield percentages, purity metrics) .

Q. How should this compound be characterized to confirm structural identity and purity?

  • Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, DEPT) for structural elucidation.
  • Mass spectrometry (HRMS) to confirm molecular weight.
  • Chromatography (HPLC, GC) for purity assessment (>95% purity is standard for publication) .
    • Data Reporting: Provide full spectral data in supporting information, annotated with peak assignments and impurity thresholds .

Q. What are the primary biological or chemical mechanisms associated with this compound?

  • Initial mechanistic studies should focus on in vitro assays (e.g., enzyme inhibition, receptor binding) or computational docking simulations. Use dose-response curves (IC₅₀/EC₅₀ values) and statistical validation (p < 0.05) to establish significance .
  • Experimental Design: Include negative controls and replicate experiments (n ≥ 3) to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported activity across different studies?

  • Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or sample purity. Conduct a comparative meta-analysis of methodologies and validate findings through:

  • Inter-laboratory replication under standardized protocols.
  • Sensitivity analysis to identify critical experimental parameters .
    • Example: If Study A reports this compound as a kinase inhibitor and Study B finds no activity, re-test both protocols with shared reagents and blinded data analysis .

Q. What strategies optimize this compound's synthesis yield while minimizing side products?

  • Apply Design of Experiments (DoE) to evaluate variables (e.g., catalyst loading, reaction time). Use response surface methodology (RSM) to identify optimal conditions. Advanced techniques like flow chemistry may enhance scalability and control .
  • Data Analysis: Report yield improvements with ANOVA tables and Tukey post-hoc tests to highlight statistically significant factors .

Q. How can computational models enhance the understanding of this compound's structure-activity relationships (SAR)?

  • Use molecular dynamics (MD) simulations or quantum mechanical (QM) calculations to predict binding affinities or reactive sites. Validate models with experimental SAR data (e.g., mutagenesis studies, substituent scanning) .
  • Best Practice: Cross-reference computational predictions with crystallographic data (if available) and disclose software parameters (e.g., force fields, solvation models) .

Q. What methodologies address this compound's stability challenges in long-term storage?

  • Conduct accelerated stability studies under varied conditions (humidity, temperature). Monitor degradation via LC-MS and identify degradation products. Stabilization strategies include lyophilization or formulation with excipients (e.g., cyclodextrins) .
  • Data Reporting: Include Arrhenius plots to extrapolate shelf life and degradation kinetics .

Methodological Guidelines for Data Handling

  • Statistical Rigor: Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and report effect sizes alongside p-values .
  • Ethical Compliance: Disclose conflicts of interest and obtain ethics approvals for biological studies .
  • Reproducibility: Archive raw data in repositories (e.g., Zenodo) with DOI links and machine-readable formats (e.g., .csv, .mnova) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.